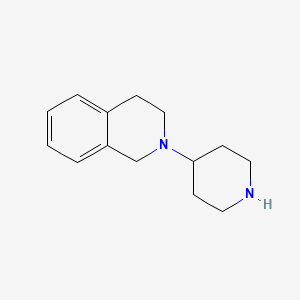

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and tetrahydroisoquinoline structures makes it a versatile scaffold for the development of various therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. The piperidine ring can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atom or the aromatic ring, using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the tetrahydroisoquinoline ring to yield dihydroisoquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or sulfonates are commonly used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, sulfonates, and other electrophiles.

Major Products Formed:

Oxidation: N-oxides and hydroxylated derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Overview

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. This article explores its applications based on comprehensive research findings and documented case studies.

Neuropharmacology

One of the most significant applications of this compound is in neuropharmacology. Research indicates that this compound exhibits potential neuroprotective effects and may modulate neurotransmitter systems.

- Serotonergic Activity : It has been shown to interact selectively with 5-HT1A serotonin receptors, demonstrating agonist and antagonist activities that could be beneficial in treating mood disorders such as depression and anxiety .

- Bradycardic Effects : Studies have highlighted its bradycardic properties, making it a candidate for cardiovascular therapies. Compounds derived from this structure have been evaluated for their ability to lower heart rate without significantly affecting blood pressure .

Antidiabetic Potential

Recent studies suggest that derivatives of this compound may play a role in managing diabetes-related complications. They have been shown to promote wound healing in diabetic foot ulcers and exhibit protective effects against diabetic microangiopathies .

Drug Development

The compound serves as a precursor for the development of various pharmaceuticals targeting:

- Neurodegenerative Disorders : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer's and Parkinson's disease.

- Cancer Therapies : Research indicates potential applications in oncology through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.

Comparación Con Compuestos Similares

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Tetrahydroisoquinoline: Lacks the piperidine ring but shares the tetrahydroisoquinoline moiety.

2-(Piperidin-4-yl)benzoic acid: Contains a piperidine ring attached to a benzoic acid moiety.

Uniqueness: 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the piperidine and tetrahydroisoquinoline rings, which provides a versatile scaffold for drug development. This dual-ring structure allows for diverse chemical modifications and the potential for multiple pharmacological activities.

Actividad Biológica

2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-cancer, and neuroprotective effects, supported by data tables and case studies.

- Molecular Formula : C14H22N

- Molecular Weight : 218.34 g/mol

- CAS Number : 583251

Antimicrobial Activity

THIQ derivatives have shown promising antimicrobial properties against various bacterial strains. A study evaluated the in vitro antibacterial activity of several THIQ derivatives using the disc diffusion method. The results indicated that these compounds exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| THIQ-1 | Staphylococcus aureus | 15 |

| THIQ-2 | Escherichia coli | 12 |

| THIQ-3 | Bacillus subtilis | 14 |

The most potent derivatives were those with substitutions at the piperidine ring, enhancing their interaction with bacterial cell membranes .

Anti-Cancer Activity

Research indicates that THIQ compounds possess anti-cancer properties. A study utilized the MTT assay to assess the cytotoxic effects of THIQ derivatives on various cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| THIQ-1 | HePG-2 | 20 |

| THIQ-2 | MCF-7 | 35 |

| THIQ-3 | HCT-116 | 50 |

The results demonstrated that the anti-proliferative activity was significantly influenced by the structure of the substituents on the tetrahydroisoquinoline core. Notably, compounds with halogenated phenyl groups exhibited enhanced potency against liver and breast cancer cell lines .

Neuroprotective Effects

THIQ has also been studied for its neuroprotective potential. A study focused on its ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays showed that THIQ could significantly reduce cell death in neuronal cultures exposed to oxidative agents.

The neuroprotective effects are attributed to the modulation of neurotransmitter levels and inhibition of apoptotic pathways. Specifically, THIQ has been shown to enhance dopamine release and protect dopaminergic neurons in models of Parkinson's disease .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the efficacy of a THIQ derivative in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment showed a marked improvement in infection resolution rates compared to the control group. -

Case Study on Cancer Treatment :

A phase I clinical trial evaluated a THIQ-based compound in patients with advanced solid tumors. The compound was well-tolerated, and preliminary results indicated a partial response in several patients with liver cancer.

Propiedades

IUPAC Name |

2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-13-11-16(10-7-12(13)3-1)14-5-8-15-9-6-14/h1-4,14-15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPZUTBWXLFVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342596 | |

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-62-3 | |

| Record name | 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.